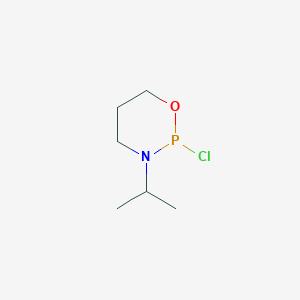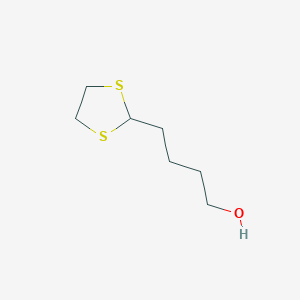
1,3-Dithiolane-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dithiolane-2-butanol is an organic compound characterized by a five-membered ring containing two sulfur atoms and a hydroxyl group attached to a butanol chain. This compound is part of the broader class of 1,3-dithiolanes, which are known for their unique chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dithiolane-2-butanol can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the condensation of the dithiol with an aldehyde or ketone, resulting in the formation of the dithiolane ring .
Industrial Production Methods: Industrial production methods for 1,3-dithiolanes often involve the use of recyclable catalysts such as yttrium triflate or tungstophosphoric acid, which offer high chemoselectivity and yield . These methods are designed to be efficient and environmentally friendly, minimizing the use of organic solvents and harsh reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dithiolane-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using reagents like KMnO₄ or OsO₄.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like SOCl₂ or PBr₃.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃/Py, RCOOOH.
Reduction: LiAlH₄, NaBH₄, H₂/Ni, Zn/HCl.
Substitution: SOCl₂, PBr₃, RCOCl.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1,3-Dithiolane-2-butanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-dithiolane-2-butanol involves its ability to form and break disulfide bonds. This property is exploited in various applications, such as reversible protein conjugation and dynamic polymer networks . The compound’s reactivity is influenced by the geometric constraints of the sulfur-sulfur bond, which makes it prone to rapid thiol-disulfide exchange and ring-opening polymerization .
Comparación Con Compuestos Similares
1,3-Dithiolane-2-butanol can be compared with other similar compounds such as:
1,3-Dithianes: These compounds have a six-membered ring with two sulfur atoms and are used similarly as protecting groups for carbonyl compounds.
1,2-Dithiolanes: These compounds have a five-membered ring with a disulfide bond and are known for their unique reactivity and applications in dynamic materials.
Uniqueness: this compound is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity compared to other dithiolanes and dithianes .
Propiedades
Número CAS |
57795-09-2 |
|---|---|
Fórmula molecular |
C7H14OS2 |
Peso molecular |
178.3 g/mol |
Nombre IUPAC |
4-(1,3-dithiolan-2-yl)butan-1-ol |
InChI |
InChI=1S/C7H14OS2/c8-4-2-1-3-7-9-5-6-10-7/h7-8H,1-6H2 |
Clave InChI |
DTSCDUKMNOOOCQ-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(S1)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




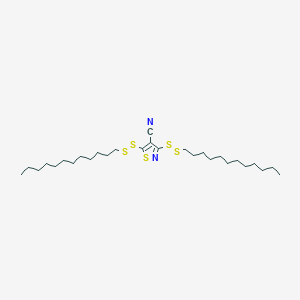

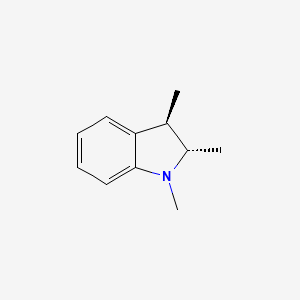
![2-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]phenol](/img/structure/B14625479.png)
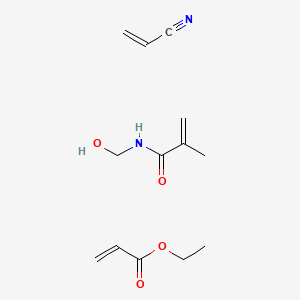

![(E)-1-[(3-Bromophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14625495.png)
![1-[(4-Bromophenyl)sulfanyl]methanesulfonamide](/img/structure/B14625504.png)
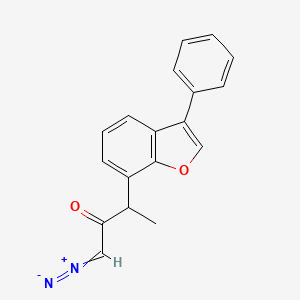
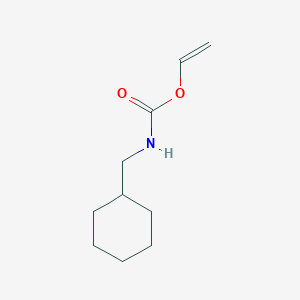
![Acetamide, N,N'-[(2-chlorophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14625528.png)
